Fmoc-HoArg(Pbf)-OH

Descripción

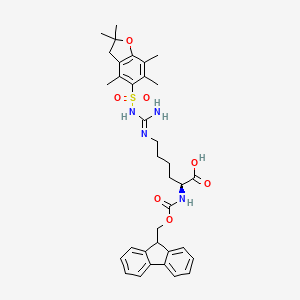

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36)37-17-11-10-16-29(32(40)41)38-34(42)45-19-28-25-14-8-6-12-23(25)24-13-7-9-15-26(24)28/h6-9,12-15,28-29H,10-11,16-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGZBRBJANHMLA-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673771 | |

| Record name | (E)-N~6~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401915-53-5, 1159680-21-3 | |

| Record name | (E)-N~6~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-L-HomoArg(Pbf)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-Arg(Pbf)-OH: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-Arg(Pbf)-OH is a critical building block in the field of peptide chemistry, particularly for the synthesis of arginine-containing peptides. Its strategic design, incorporating orthogonal protecting groups, allows for the efficient and high-fidelity incorporation of the functionally important but highly reactive arginine residue into peptide sequences. This guide provides a comprehensive overview of its structure, physicochemical properties, and a detailed protocol for its application in solid-phase peptide synthesis (SPPS).

Molecular Structure and Functional Components

Fmoc-Arg(Pbf)-OH is a derivative of the amino acid L-arginine, modified with two key protecting groups to prevent unwanted side reactions during peptide synthesis.[1][2] The structure is composed of three primary functional units:

-

L-Arginine Backbone: The core amino acid structure, providing the characteristic guanidinium side chain that is crucial for the biological activity of many peptides.

-

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group attached to the α-amino group of the arginine.[1][2] Its role is to prevent the amino group from participating in unintended reactions during the coupling of the carboxylic acid group to the growing peptide chain. The Fmoc group is stable under acidic conditions but can be readily removed with a mild base, typically a solution of piperidine in a polar aprotic solvent.[1]

-

Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) Group: This is an acid-labile protecting group attached to the guanidino side chain of arginine.[1][2][3] The guanidinium group is highly nucleophilic and requires robust protection to prevent side reactions. The Pbf group is stable to the basic conditions used for Fmoc removal, but it is efficiently cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of peptide cleavage from the solid support.[1][3]

The strategic use of the base-labile Fmoc group and the acid-labile Pbf group provides the necessary orthogonality for the successful stepwise synthesis of complex peptides.

Below is a two-dimensional representation of the chemical structure of Fmoc-Arg(Pbf)-OH.

Caption: Functional components of Fmoc-Arg(Pbf)-OH.

Physicochemical and Quantitative Data

The physical and chemical properties of Fmoc-Arg(Pbf)-OH are crucial for its handling, storage, and application in peptide synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value |

| Synonyms | N-α-Fmoc-N-g-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine[1] |

| CAS Number | 154445-77-9[1][4] |

| Molecular Formula | C₃₄H₄₀N₄O₇S[1][4] |

| Molecular Weight | 648.77 g/mol |

| Appearance | White to off-white solid, powder or crystals[5] |

| Purity (HPLC) | ≥98.0% |

| Optical Activity | [α]/D -5.5 ± 1.0°, c = 1 in DMF |

| Solubility | Soluble in DMF (25 mg/ml) and DMSO (25 mg/ml); slightly soluble in Ethanol (0.5 mg/ml)[1][4] |

| Storage Temperature | -20°C[4] |

Experimental Protocol: Incorporation of Fmoc-Arg(Pbf)-OH in Fmoc-Based SPPS

This section details a standard protocol for the incorporation of an Fmoc-Arg(Pbf)-OH residue into a growing peptide chain on a solid support. The protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Arg(Pbf)-OH

-

Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) or Diisopropylcarbodiimide (DIC)

-

Coupling additive: e.g., OxymaPure or 1-Hydroxybenzotriazole (HOBt)

-

Solvent: N,N-Dimethylformamide (DMF) or N-Butylpyrrolidinone (NBP)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Workflow Diagram:

Caption: Fmoc-SPPS workflow for Fmoc-Arg(Pbf)-OH incorporation.

Step-by-Step Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the deprotection solution.

-

Repeat the deprotection step one more time for 5-10 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

-

-

Coupling of Fmoc-Arg(Pbf)-OH:

-

Prepare the coupling solution. For every 1 equivalent of reactive sites on the resin, use:

-

3-5 equivalents of Fmoc-Arg(Pbf)-OH

-

3-5 equivalents of a coupling additive (e.g., OxymaPure)

-

3-5 equivalents of a coupling reagent (e.g., DIC)

-

-

Dissolve the Fmoc-Arg(Pbf)-OH and the coupling additive in a minimal amount of DMF.

-

Add the coupling reagent to the dissolved amino acid and additive mixture.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The use of NBP as a solvent and a reaction temperature of 45°C has been shown to be effective, particularly for problematic couplings.[6][7][8]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.

-

A negative Kaiser test can be performed at this stage to confirm the completion of the coupling reaction.

-

-

Chain Elongation:

-

If more amino acids are to be added to the peptide sequence, return to Step 2.

-

-

Final Cleavage and Pbf Deprotection:

-

Once the peptide synthesis is complete, wash the final peptide-resin with DMF, followed by DCM, and then dry the resin under vacuum.

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the dry resin.

-

Agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the resin and simultaneously removes the Pbf protecting group from the arginine side chain.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conclusion

Fmoc-Arg(Pbf)-OH is an indispensable reagent for the synthesis of arginine-containing peptides via Fmoc-based SPPS.[1][3] Its well-designed protecting group strategy ensures high-yield and high-purity synthesis of complex peptide targets.[2] A thorough understanding of its chemical properties and the optimization of coupling and deprotection protocols, as outlined in this guide, are essential for researchers and drug development professionals to successfully synthesize and purify their target peptides for further research and therapeutic applications.

References

- 1. chempep.com [chempep.com]

- 2. nbinno.com [nbinno.com]

- 3. Fmoc-L-Arg(Pbf)-OH | 154445-77-9 [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. digital.csic.es [digital.csic.es]

- 8. researchgate.net [researchgate.net]

Fmoc-Arg(Pbf)-OH: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and applications of Fmoc-Arg(Pbf)-OH, a critical building block in solid-phase peptide synthesis (SPPS). This document details its physicochemical characteristics, provides established experimental protocols for its use, and outlines the logical workflows involved in peptide synthesis.

Core Chemical Properties

Fmoc-Arg(Pbf)-OH, with the CAS number 154445-77-9, is an N-α-Fmoc protected L-arginine derivative where the guanidino side chain is protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[1][2] This protecting group strategy is fundamental to modern Fmoc-based solid-phase peptide synthesis, offering a balance of stability during chain assembly and lability under acidic conditions for final deprotection.[1][3]

IUPAC Name

The IUPAC name for Fmoc-Arg(Pbf)-OH is (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-5-[[imino-[[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino]methyl]amino]pentanoic acid.[4][5]

Physicochemical Data

The following tables summarize the key quantitative data for Fmoc-Arg(Pbf)-OH.

| Identifier | Value |

| Molecular Formula | C₃₄H₄₀N₄O₇S[2][6] |

| Molecular Weight | 648.77 g/mol [2][6] |

| CAS Number | 154445-77-9[2][6] |

| Property | Value |

| Appearance | White to off-white solid/powder[4][7] |

| Melting Point | >65 °C[4][8] - 132 °C[6][7] |

| Purity | ≥98% (TLC), ≥99.0% (HPLC)[4][9] |

| Optical Rotation | [α]/D -5.5±1.0°, c = 1 in DMF[10] |

| pKa | 3.83±0.21 (Predicted)[4][7] |

| Solvent | Solubility |

| DMF | 25 mg/mL[3] |

| DMSO | 25 mg/mL[3] |

| Methanol | Slightly soluble[6][7] |

| Ethanol | 0.5 mg/mL[3] |

Stability and Storage

Fmoc-Arg(Pbf)-OH should be stored at -15°C to -25°C in a sealed container, protected from moisture and direct sunlight, to ensure its stability, which is reported to be at least 4 years under these conditions.[3][6][11] The Fmoc group is stable under acidic conditions but is readily cleaved by bases such as piperidine.[1] Conversely, the Pbf group is stable to the basic conditions used for Fmoc removal but is labile to strong acids like trifluoroacetic acid (TFA), which is used in the final cleavage step.[1]

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Arg(Pbf)-OH is the standard derivative for introducing arginine residues in Fmoc-based SPPS.[4][6] The Pbf group is favored over other sulfonyl-based protecting groups like Pmc because it is cleaved more rapidly and reduces the risk of side reactions, such as the alkylation of tryptophan residues.[6]

Resin Preparation and Swelling

Before initiating peptide synthesis, the solid support (e.g., Rink Amide or Wang resin) must be prepared and swelled to ensure optimal reaction kinetics.

Methodology:

-

Place the desired amount of resin (e.g., 100-200 mg) into a fritted reaction vessel.

-

Wash the resin three times with N,N-Dimethylformamide (DMF).

-

Swell the resin in DMF for a minimum of 30 minutes.

-

Drain the DMF from the reaction vessel.[6]

Fmoc Deprotection

The cyclical removal of the N-terminal Fmoc protecting group is a fundamental step in elongating the peptide chain.

Methodology:

-

Add a 20% solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

-

Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3][6]

Amino Acid Coupling of Fmoc-Arg(Pbf)-OH

The coupling of Fmoc-Arg(Pbf)-OH to the deprotected N-terminus of the growing peptide chain requires activation of its carboxylic acid group. Care must be taken as prolonged activation can lead to the formation of an inactive δ-lactam, which can reduce coupling efficiency.[1][12] For this reason, a double coupling is sometimes recommended for arginine residues.[12]

Methodology (using HBTU/DIPEA):

-

In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3-5 equivalents relative to resin loading) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 times).[6]

Alternative Methodology (using DIC/OxymaPure): A strategy to minimize δ-lactam formation involves in-situ activation at an elevated temperature.

-

Add Fmoc-Arg(Pbf)-OH (1.75 equiv.) and OxymaPure (1.5 equiv.) dissolved in N-Butylpyrrolidinone (NBP) to the peptidyl-resin and allow it to reach 45°C.

-

Add half of the N,N'-Diisopropylcarbodiimide (DIC) (total 1.8 equiv.) and let it react for 30 minutes.

-

Add the remaining DIC.

-

Maintain the temperature at 45°C throughout the coupling process to reduce viscosity and speed up the reaction.[1][2]

Final Cleavage and Pbf Deprotection

The final step involves cleaving the completed peptide from the resin support while simultaneously removing the Pbf side-chain protecting group and any other acid-labile side-chain protecting groups. This is typically achieved using a TFA-based cleavage cocktail containing scavengers to prevent re-attachment of reactive cationic species.

Methodology:

-

After the final coupling and N-terminal Fmoc deprotection, wash the peptidyl-resin thoroughly with Dichloromethane (DCM) and dry it under vacuum for at least 1 hour.[7]

-

Prepare a fresh cleavage cocktail. A standard, non-malodorous cocktail effective for Pbf removal is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) .[7] TIS is a crucial scavenger for the Pbf group.[9]

-

Add the cleavage cocktail to the dried resin (approximately 2 mL per 100 mg of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours. For peptides with multiple Arg(Pbf) residues, the time may be extended.[7]

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.[6]

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

- 1. digital.csic.es [digital.csic.es]

- 2. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. WO2006040037A1 - Solid phase peptide sythesis - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. kohan.com.tw [kohan.com.tw]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Fmoc-Arg(Pbf)-OH: The Cornerstone of Arginine Incorporation in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Arg(Pbf)-OH is a critical building block in the synthesis of peptides, particularly in therapeutic drug development. This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols for its use in solid-phase peptide synthesis (SPPS).

Core Chemical and Physical Properties

Fmoc-Arg(Pbf)-OH, or N-α-Fmoc-N-g-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine, is a derivative of the amino acid arginine designed for use in Fmoc-based solid-phase peptide synthesis.[1] Its structure is specifically engineered to protect the reactive alpha-amino and guanidino groups during peptide chain elongation, ensuring the integrity and purity of the final peptide product.[1][2]

| Property | Value |

| Molecular Formula | C₃₄H₄₀N₄O₇S[1][3][4][5][6] |

| Molecular Weight | 648.8 g/mol [1][3][5] |

| CAS Number | 154445-77-9[1][3][4][5][6] |

| Appearance | White to off-white powder[4][7] |

| Solubility | Soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][5] |

| Storage | -20°C[5][7][8] |

The Role and Advantages of Fmoc-Arg(Pbf)-OH in Peptide Synthesis

The use of Fmoc-Arg(Pbf)-OH is central to the successful synthesis of arginine-containing peptides, which are prevalent in many biologically active molecules, including cell-penetrating peptides and antimicrobial peptides.[1] The two key protective groups, Fmoc and Pbf, offer distinct advantages:

-

The Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group on the α-amino group is stable under acidic conditions but is readily removed with a mild base, typically a solution of piperidine in DMF.[1][9] This allows for the sequential addition of amino acids to the growing peptide chain under gentle conditions.[10]

-

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group: The Pbf group is an acid-labile protecting group for the guanidino side chain of arginine.[1][9] It is stable under the basic conditions used for Fmoc removal but can be efficiently cleaved with strong acids, such as trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the solid support.[1] A significant advantage of the Pbf group over its predecessor, Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), is its ability to reduce the alkylation of tryptophan residues during the final cleavage step, leading to higher purity of the target peptide.[11][12]

Experimental Protocols for the Use of Fmoc-Arg(Pbf)-OH in SPPS

The incorporation of Fmoc-Arg(Pbf)-OH into a growing peptide chain follows the standard cycle of solid-phase peptide synthesis. The following is a generalized protocol.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the resin-bound peptide, preparing it for the coupling of the next amino acid.

-

Reagent: 20% piperidine in DMF (v/v).

-

Procedure:

-

The peptide-resin is treated with the 20% piperidine/DMF solution and agitated for a short period (e.g., 1-3 minutes). The solution is then drained.

-

A second treatment with the piperidine solution is performed for a longer duration (e.g., 10-20 minutes) to ensure complete removal of the Fmoc group.

-

The resin is then thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling of Fmoc-Arg(Pbf)-OH

This step involves the activation of the carboxyl group of Fmoc-Arg(Pbf)-OH and its subsequent reaction with the free amino group on the peptide-resin.

-

Reagents:

-

Fmoc-Arg(Pbf)-OH

-

An activating agent (e.g., HBTU, HATU)

-

A base (e.g., N,N-diisopropylethylamine - DIPEA)

-

DMF as the solvent

-

-

Procedure:

-

A solution of Fmoc-Arg(Pbf)-OH, the activating agent, and the base in DMF is prepared. This is often referred to as the "coupling cocktail."

-

The coupling cocktail is added to the deprotected peptide-resin.

-

The reaction mixture is agitated for a sufficient period (typically 1-2 hours) to ensure complete coupling. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

-

Following the coupling reaction, the resin is washed extensively with DMF to remove any unreacted reagents and byproducts.

-

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups, including the Pbf group on arginine, are removed.

-

Reagent: A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. A common mixture is TFA/H₂O/triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).

-

Procedure:

-

The fully assembled peptide-resin is washed with a solvent like dichloromethane (DCM) and dried.

-

The cleavage cocktail is added to the resin, and the mixture is incubated for 2-3 hours at room temperature.

-

The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether.

-

The precipitated peptide is then collected by centrifugation, washed with cold ether, and dried. The crude peptide is then ready for purification, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Logical Workflow for SPPS using Fmoc-Arg(Pbf)-OH

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, highlighting the key steps of deprotection and coupling for the incorporation of an amino acid like Fmoc-Arg(Pbf)-OH.

Figure 1: General workflow of solid-phase peptide synthesis (SPPS) for incorporating Fmoc-Arg(Pbf)-OH.

References

- 1. chempep.com [chempep.com]

- 2. FMOC-Arg(Pbf)-OH aids in optimizing peptide purity and yield. [cds-bsx.com]

- 3. Fmoc-L-Arg(Pbf)-OH | 154445-77-9 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. caymanchem.com [caymanchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Fmoc-Arg(Pbf)-OH = 98.0 HPLC 154445-77-9 [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Fmoc-L-Arg(Pbf)-OH

CAS Number: 154445-77-9

Fmoc-L-Arg(Pbf)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), enabling the incorporation of arginine into peptide sequences with high fidelity and yield. This technical guide provides a detailed exploration of its chemical properties, applications, and the experimental protocols essential for its effective use in research and drug development.

Introduction

Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine, commonly known as Fmoc-L-Arg(Pbf)-OH, is a derivative of the amino acid L-arginine. It features two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on the guanidino side chain.[1][2] This strategic protection is paramount for preventing undesirable side reactions during the iterative process of peptide chain elongation in Fmoc-based SPPS.[][4] The Pbf group, in particular, offers a favorable balance of stability during synthesis and lability under acidic conditions for final deprotection, making it a preferred choice for many peptide chemists.[5][6]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Fmoc-L-Arg(Pbf)-OH is essential for its proper handling, storage, and use in peptide synthesis.

| Property | Value | Reference(s) |

| CAS Number | 154445-77-9 | [7] |

| Molecular Formula | C₃₄H₄₀N₄O₇S | [8] |

| Molecular Weight | 648.77 g/mol | [8] |

| Appearance | White to off-white solid/powder | [] |

| Melting Point | 132 °C (decomposes) | [][8] |

| Solubility | Sparingly soluble in DMF; slightly soluble in DMSO and Methanol.[][8] Soluble at 25 mg/mL in DMF and DMSO; 0.5 mg/mL in Ethanol. | [9] |

| Storage Conditions | -15°C to -25°C, protected from moisture and direct sunlight. | [] |

The Role of the Pbf Protecting Group

The selection of the Pbf group for the protection of the arginine side chain is a key feature of this reagent. The guanidinium group of arginine is highly basic and nucleophilic, necessitating robust protection to avoid side reactions. The Pbf group offers several advantages over other sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).

Key Advantages of the Pbf Group:

-

Acid Lability: The Pbf group is readily cleaved by moderate to strong acids, typically trifluoroacetic acid (TFA), during the final peptide cleavage from the resin.[5] It is approximately 1-2 times more acid-labile than the Pmc group.[5]

-

Reduced Side Reactions: The Pbf group is known to reduce the risk of alkylation of sensitive residues like tryptophan during final deprotection, a common issue with other protecting groups.[5]

-

Compatibility: It is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal, ensuring an orthogonal protection scheme.[2][6]

| Protecting Group | Relative Cleavage Rate | Common Issues | Reference(s) |

| Pbf | Fastest | Generally low side reactions | [5][10] |

| Pmc | Intermediate | Can cause significant tryptophan alkylation | [1][10] |

| Mtr | Slowest | Requires harsh cleavage conditions | [1][10] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving Fmoc-L-Arg(Pbf)-OH in SPPS.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The general workflow for incorporating an amino acid using Fmoc chemistry is an iterative cycle of deprotection and coupling.

Caption: General workflow for SPPS using Fmoc-amino acids.

Protocol 1: Coupling of Fmoc-L-Arg(Pbf)-OH

This protocol describes a standard method for coupling Fmoc-L-Arg(Pbf)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-L-Arg(Pbf)-OH

-

Peptide-resin with a free amine

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) with an additive like OxymaPure.

-

Base: e.g., DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-L-Arg(Pbf)-OH (3-5 equivalents relative to the resin loading), HBTU (or DIC/OxymaPure), and DIPEA in DMF.

-

Pre-activate for 2-5 minutes.

-

Add the activation mixture to the washed resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Monitoring: Perform a Kaiser test or other qualitative test to ensure the reaction has gone to completion (i.e., no free primary amines remain). If the test is positive, the coupling step may be repeated.

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

A known challenge with Fmoc-L-Arg(Pbf)-OH is the potential for δ-lactam formation upon activation, which can lead to incomplete coupling.[11][12] To mitigate this, strategies such as in situ activation at elevated temperatures (e.g., 45°C) have been developed, particularly when using viscous solvents like N-butylpyrrolidinone (NBP).[11][12]

Protocol 2: Cleavage and Deprotection

This protocol outlines the final step where the synthesized peptide is cleaved from the solid support and the Pbf and other acid-labile side-chain protecting groups are removed.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[13]

-

TFA (Trifluoroacetic acid): The strong acid for cleavage.

-

TIS (Triisopropylsilane): A scavenger to trap reactive carbocations generated during deprotection.

-

H₂O (Water): Another scavenger.

-

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under a vacuum.[1]

-

Cleavage Reaction:

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the peptide.

-

Slowly add the TFA solution to a large volume (approx. 10x) of cold diethyl ether to precipitate the crude peptide.[14]

-

-

Isolation and Purification:

-

Centrifuge the ether suspension to pellet the peptide.

-

Wash the peptide pellet with cold ether to remove scavengers and organic-soluble impurities.

-

Dry the crude peptide under vacuum.

-

The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Caption: Workflow for the cleavage and deprotection of peptides.

Applications in Drug Development and Research

Arginine is a crucial amino acid in many biologically active peptides due to its positive charge and role in molecular interactions.[6] Peptides synthesized using Fmoc-L-Arg(Pbf)-OH are central to numerous research areas.

Arginine-Rich Peptides and Cellular Signaling: Arginine-rich peptides, often classified as Cell-Penetrating Peptides (CPPs), have the remarkable ability to traverse cellular membranes.[15][16] This property is exploited for the intracellular delivery of various therapeutic cargoes. The mechanism of uptake is complex and can involve both endocytic and non-endocytic pathways.[16][17]

One key pathway implicated in the uptake of arginine-rich peptides is macropinocytosis . This process involves the formation of large, irregular vesicles (macropinosomes) that engulf extracellular fluid and solutes.

Caption: Signaling pathway for macropinocytotic uptake of arginine-rich peptides.

Treatment of cells with arginine-rich peptides can activate signaling cascades, starting with binding to cell-surface proteoglycans.[16][18] This interaction can lead to the activation of small GTPases like Rac1, which in turn promotes the reorganization of the actin cytoskeleton, a critical step for the induction of macropinocytosis and subsequent peptide internalization.[16][18] This understanding is vital for designing effective peptide-based drug delivery systems.

Conclusion

Fmoc-L-Arg(Pbf)-OH is an indispensable reagent in the field of peptide synthesis. Its well-designed protection scheme allows for the efficient and reliable incorporation of arginine into complex peptide structures. The robust experimental protocols for its use, combined with the favorable properties of the Pbf group, ensure high yields of pure peptides. For researchers and drug developers, a comprehensive understanding of this building block is fundamental to advancing the synthesis of therapeutic peptides, from novel antibiotics to sophisticated drug delivery vectors.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 4. nbinno.com [nbinno.com]

- 5. Fmoc-L-Arg(Pbf)-OH | 154445-77-9 [chemicalbook.com]

- 6. chempep.com [chempep.com]

- 7. Fmoc-Arg(Pbf)-OH Novabiochem 154445-77-9 [sigmaaldrich.com]

- 8. lookchem.com [lookchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. peptide.com [peptide.com]

- 11. digital.csic.es [digital.csic.es]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

- 15. Frontiers | Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action [frontiersin.org]

- 16. portlandpress.com [portlandpress.com]

- 17. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Arginine-rich peptides and their internalization mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pbf Protecting Group in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the highly basic and nucleophilic side chain of arginine is paramount to achieving high yields and purity. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has emerged as a cornerstone in modern Fmoc-based SPPS strategies for arginine protection. Its widespread adoption is attributed to its reliable protection of the guanidinium group during chain elongation and its facile removal under moderately acidic conditions during the final cleavage step.

This technical guide provides an in-depth exploration of the Pbf protecting group, covering its mechanism of action, practical applications, and comparative performance. Detailed experimental protocols for its use in SPPS are provided, along with a quantitative analysis of its cleavage efficiency in comparison to other common arginine protecting groups.

The Pbf Protecting Group: Structure and Function

The Pbf group is a sulfonyl-based protecting group specifically designed to mask the reactivity of the guanidinium functional group of arginine. Its structure, characterized by the electron-rich pentamethyldihydrobenzofuran ring, confers a high degree of acid lability, allowing for its removal under conditions that are generally compatible with other acid-labile side-chain protecting groups used in Fmoc-SPPS.

The primary function of the Pbf group is to prevent unwanted side reactions at the guanidinium group during peptide synthesis. These side reactions can include acylation by the activated carboxyl groups of incoming amino acids and the formation of lactams. By effectively shielding the guanidinium moiety, the Pbf group ensures the fidelity of the peptide sequence.

Mechanism of Protection and Deprotection

The protection of the arginine side chain involves the reaction of the guanidinium group with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) under basic conditions. The sulfonyl group attaches to one of the terminal nitrogens of the guanidinium group.

Deprotection is achieved by acidolysis, typically with trifluoroacetic acid (TFA). The acidic environment protonates the sulfonyl group, facilitating its departure as a stable sulfonyl cation. This cation is then scavenged by nucleophilic reagents present in the cleavage cocktail to prevent side reactions with the deprotected peptide.

The Indispensable Role of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Solid-Phase Peptide Synthesis: A Technical Guide

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine synthesis of complex sequences for research, diagnostics, and therapeutic applications.[1] At the heart of this powerful technology lies the strategic use of protecting groups, which temporarily block reactive functional groups to ensure the orderly and specific formation of peptide bonds.[2][] Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as the cornerstone of modern SPPS due to its unique chemical properties that allow for a mild, efficient, and highly versatile synthetic process.[][5] This technical guide provides an in-depth exploration of the Fmoc group's central role in SPPS, detailing its chemical mechanism, advantages, and practical application for researchers, scientists, and drug development professionals.

Core Principles of Fmoc-Based SPPS

The fundamental innovation of Fmoc chemistry in SPPS is its "orthogonal" protection strategy.[6][7] In this scheme, the temporary Nα-amino protecting group (Fmoc) is labile to a mild base, while the permanent side-chain protecting groups and the resin linker are labile to a strong acid.[2][7] This orthogonality is crucial, as it allows for the selective removal of the Fmoc group at each cycle of amino acid addition without prematurely cleaving the growing peptide from its solid support or deprotecting reactive amino acid side chains.[]

The Fmoc group itself is a urethane-based protecting group introduced by Carpino and Han in 1970.[2] Its widespread adoption in SPPS began in the late 1970s, largely supplanting the older tert-butyloxycarbonyl (Boc) strategy.[5] The primary reason for this shift was the milder conditions required for Fmoc deprotection, which avoids the repetitive use of strong acids that can degrade sensitive peptide sequences and the solid support.[2][8]

Advantages of the Fmoc Strategy:

-

Milder Deprotection Conditions: The Fmoc group is removed with a weak amine base, typically piperidine, which is far less harsh than the strong acid (e.g., trifluoroacetic acid, TFA) required for Boc deprotection.[][7] This is particularly advantageous for synthesizing peptides with acid-sensitive modifications like phosphorylation or glycosylation.[2][8]

-

True Orthogonality: The base-lability of the Fmoc group is completely distinct from the acid-lability of the tert-butyl (tBu) based side-chain protecting groups, ensuring high fidelity during synthesis.[2][7]

-

Ease of Automation and Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene (DBF)-piperidine adduct, which has a strong UV absorbance around 300 nm.[][9] This property allows for real-time spectrophotometric monitoring of the deprotection step, ensuring reaction completion and facilitating automation.[][10]

-

Reduced Side Reactions: The mild deprotection conditions minimize acid-catalyzed side reactions, such as the cleavage of the peptide chain or modification of sensitive residues like tryptophan.[]

The General Fmoc-SPPS Workflow

Fmoc-SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain. The entire synthesis occurs while the C-terminus of the peptide is anchored to an insoluble resin support, which simplifies the purification process by allowing reagents and byproducts to be removed by simple filtration and washing.[5][10]

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The Chemical Mechanism of Fmoc Deprotection

The removal of the Fmoc group is the critical first step in each synthetic cycle. It proceeds via a base-catalyzed β-elimination mechanism.[11][12]

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.[11][13]

-

β-Elimination: This deprotonation leads to a β-elimination reaction, which cleaves the C-O bond of the carbamate. This step releases the free amine of the N-terminal amino acid, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF).[2][13]

-

Scavenging: The excess piperidine in the reaction mixture then acts as a nucleophile, trapping the reactive DBF intermediate to form a stable and soluble adduct.[2] This scavenging step is crucial to prevent the DBF from irreversibly reacting with the newly liberated N-terminal amine of the peptide chain.[13]

Caption: Mechanism of Fmoc deprotection by piperidine.

Quantitative Data and Experimental Protocols

The efficiency and success of Fmoc-SPPS depend on carefully optimized reaction conditions. The following tables summarize key quantitative data and provide detailed experimental protocols for the core steps of the synthesis.

Table 1: Comparison of Common Fmoc Deprotection Reagents

| Reagent | Concentration | Typical Time | Advantages | Disadvantages |

| Piperidine | 20% in DMF | 2 x 5-15 min[14][15] | Standard, effective, acts as its own scavenger.[13] | Strictly controlled substance in some regions.[16] |

| Piperazine / DBU | 5% Piperazine, 1-2% DBU in DMF | 2 x 2-5 min[12] | Very fast and efficient.[13] Avoids piperidine. | DBU can catalyze aspartimide formation.[13] Requires a separate scavenger (piperazine). |

| 4-Methylpiperidine (4MP) | 20% in DMF | 2 x 5-15 min | Less volatile and less toxic than piperidine.[11] | Slower deprotection for some hindered amino acids. |

| DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) | 2-5% in green solvents | ~5-10 min | Effective green alternative to piperidine.[1] | May require optimization for difficult sequences. |

DMF: N,N-Dimethylformamide; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

Table 2: Typical Coupling Efficiencies in Fmoc-SPPS

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Time | Coupling Efficiency | Notes |

| HBTU / DIPEA | 1 : 0.95 : 2 | 30-60 min | >99% | Common and effective; risk of racemization with Cys. |

| HATU / DIPEA | 1 : 0.95 : 2 | 5-30 min | >99.5% | Faster and more efficient than HBTU, especially for hindered couplings. |

| DIC / HOBt | 1 : 1 : 1 | 60-120 min | >99% | Cost-effective; generates insoluble DCU byproduct. |

| DIC / OxymaPure® | 1 : 1 : 1 | 30-90 min | >99% | Suppresses racemization more effectively than HOBt. |

AA: Amino Acid; HBTU/HATU: Benzotriazole/Aza-benzotriazole-based aminium reagents; DIPEA: N,N-Diisopropylethylamine; DIC: N,N'-Diisopropylcarbodiimide; HOBt: Hydroxybenzotriazole

Experimental Protocols

The following protocols provide standardized procedures for manual Fmoc-SPPS. These can be adapted for automated synthesizers.

Protocol 1: Standard Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin (1 equiv.) in N,N-Dimethylformamide (DMF) for at least 30-60 minutes in a suitable reaction vessel.[15]

-

Solvent Removal: Drain the DMF from the resin.

-

First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate gently (e.g., by bubbling nitrogen or shaking) for 5-15 minutes.[14][15]

-

Reagent Removal: Drain the piperidine solution.

-

Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 5-15 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove all traces of piperidine and the DBF-piperidine adduct.[15] The resin is now ready for the coupling step.

Protocol 2: HBTU/DIPEA Mediated Amino Acid Coupling

-

Prepare Activation Solution: In a separate vial, dissolve the Fmoc-amino acid (4-5 equiv.) and HBTU (3.9-4.9 equiv.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (8-10 equiv.) to the solution. Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activation solution to the deprotected peptide-resin from Protocol 1.

-

Agitation: Agitate the mixture at room temperature for 30-60 minutes.

-

Monitoring (Optional): Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, the coupling step may be repeated.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 3: Final Cleavage and Deprotection

Safety Note: This procedure uses trifluoroacetic acid (TFA), which is highly corrosive. Always work in a certified fume hood and wear appropriate personal protective equipment.

-

N-terminal Fmoc Removal: Ensure the final N-terminal Fmoc group has been removed using Protocol 1 and the resin has been washed.

-

Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard, non-malodorous cocktail for most peptides is Reagent B : TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v). TIS acts as a scavenger to trap reactive cationic species generated during deprotection.

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate into a cold solution of diethyl ether. A white precipitate (the crude peptide) should form.

-

Isolation: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.

-

Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

The 9-fluorenylmethyloxycarbonyl protecting group is a cornerstone of modern peptide synthesis, enabling the efficient and reliable construction of complex peptide molecules. Its base-lability provides a mild and orthogonal deprotection strategy that is compatible with a wide range of sensitive amino acids and post-translational modifications.[2][8] The ability to monitor its removal in real-time has made Fmoc chemistry exceptionally well-suited for the high-throughput, automated synthesizers that are critical to drug discovery and biomedical research today.[] A thorough understanding of the principles, mechanisms, and protocols outlined in this guide is essential for any scientist seeking to leverage the power of SPPS to advance their research and development goals.

References

- 1. researchgate.net [researchgate.net]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. bachem.com [bachem.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of Fmoc-Arg(Pbf)-OH for Researchers

This technical guide provides a detailed overview of the solubility characteristics of Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine, commonly known as Fmoc-Arg(Pbf)-OH. As a standard derivative for the introduction of arginine in Fmoc solid-phase peptide synthesis (SPPS), understanding its solubility in various organic solvents is critical for researchers, scientists, and drug development professionals to ensure efficient and successful peptide synthesis.[1] Inadequate dissolution can lead to poor coupling efficiency, impacting the yield and purity of the final peptide.

Quantitative Solubility Data

The solubility of Fmoc-Arg(Pbf)-OH has been reported in several common solvents used in peptide synthesis. The data, while varied, provides a crucial baseline for solvent selection and concentration management. The following table summarizes the available quantitative solubility data.

| Solvent | Solubility (mg/mL) | Molar Concentration (approx.) | Notes |

| Dimethylformamide (DMF) | 324.4 | 500 mM | Calculated from a product datasheet indicating 12.5 mmol is clearly soluble in 25 mL.[2] |

| 25 | 38.5 mM | Source: Cayman Chemical.[3] | |

| Dimethyl Sulfoxide (DMSO) | 100 | 154.1 mM | Requires sonication (ultrasonic treatment) to achieve.[4] |

| 25 | 38.5 mM | Source: Cayman Chemical.[3] | |

| Ethanol | 0.5 | 0.77 mM | Source: Cayman Chemical.[3] |

Note: The molecular weight of Fmoc-Arg(Pbf)-OH (648.77 g/mol ) was used for molar concentration calculations.[5][]

It is important to note the significant discrepancies in the reported solubility values, particularly for DMF and DMSO. These variations may arise from differences in experimental conditions, such as temperature, the specific grade and purity of the solute and solvent, and the methodology used to determine solubility (e.g., visual inspection vs. analytical quantification, use of sonication).

Qualitative Solubility Observations

In addition to quantitative data, several sources describe the solubility of Fmoc-Arg(Pbf)-OH in qualitative terms. These observations are useful for a general understanding of its behavior in different solvents.

| Solvent | Observed Solubility |

| Dimethylformamide (DMF) | Sparingly Soluble[1][5][], Soluble[7] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][5][], Soluble[7] |

| Methanol | Slightly Soluble[1][5][] |

Experimental Protocols

While the precise experimental conditions for the data cited above are not detailed in the source materials, a general protocol for determining the solubility of a protected amino acid like Fmoc-Arg(Pbf)-OH can be established. This methodology allows for standardized assessment in a research setting.

Objective: To determine the saturation solubility of Fmoc-Arg(Pbf)-OH in a given solvent at a specified temperature.

Materials:

-

Fmoc-Arg(Pbf)-OH (high purity grade)

-

Solvent of interest (e.g., DMF, NMP, DCM, DMSO), analytical grade

-

Calibrated analytical balance

-

Vortex mixer and/or magnetic stirrer with stir bars

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

-

Preparation of Stock Solution: Prepare a calibrated stock solution of Fmoc-Arg(Pbf)-OH in a suitable solvent (e.g., acetonitrile) for HPLC standard curve generation.

-

Equilibration: Add an excess amount of Fmoc-Arg(Pbf)-OH to a known volume of the test solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solids remain.

-

Saturation: Place the vial in a temperature-controlled environment (e.g., 25°C) and agitate (using a vortex mixer or magnetic stirrer) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the suspension to settle. Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw a small aliquot of the clear supernatant. To avoid disturbing the pellet, take the sample from the top layer of the solvent.

-

Filtration and Dilution: Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles. Accurately dilute the filtered solution with a suitable solvent to bring its concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by HPLC. Determine the concentration of Fmoc-Arg(Pbf)-OH by comparing its peak area to the standard curve.

-

Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of Fmoc-Arg(Pbf)-OH in that solvent at the specified temperature.

Visualization of Workflow

The following diagram illustrates a logical workflow for the utilization of Fmoc-Arg(Pbf)-OH in a peptide synthesis coupling step, emphasizing the role of solubility.

References

A Comprehensive Technical Guide to Fmoc-Arg(Pbf)-OH: Properties, Storage, and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the physical and chemical properties of N-α-Fmoc-N-g-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine, commonly known as Fmoc-Arg(Pbf)-OH. This guide includes details on its appearance, optimal storage conditions, solubility, and stability, along with generalized experimental protocols for its quality control and application in peptide synthesis.

Physical and Chemical Properties

Fmoc-Arg(Pbf)-OH is a protected amino acid derivative crucial for the incorporation of arginine in solid-phase peptide synthesis (SPPS). Its physical and chemical characteristics are summarized below.

Physical Appearance

Fmoc-Arg(Pbf)-OH is typically supplied as a white to off-white solid , which may appear as a powder or in crystalline form.[1][2][3]

Physicochemical Data

A compilation of key quantitative data for Fmoc-Arg(Pbf)-OH is presented in Table 1 for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₃₄H₄₀N₄O₇S | [4] |

| Molecular Weight | 648.77 g/mol | [4] |

| Melting Point | 132 °C | [1] |

| Optical Rotation | [α]²⁰/D -5.5 ± 1.0° (c=1 in DMF) | |

| Purity (by HPLC) | Typically ≥98.0% | [3] |

Storage and Stability

Proper storage and handling of Fmoc-Arg(Pbf)-OH are critical to maintain its integrity and ensure reproducible results in peptide synthesis.

Recommended Storage Conditions

To ensure long-term stability, Fmoc-Arg(Pbf)-OH should be stored in a tightly sealed container in a dry environment at temperatures between -15°C and -25°C .[5][6] Some suppliers may recommend storage at 2-8°C for shorter periods.[3] It is crucial to protect the compound from moisture and direct sunlight.[6]

Stability Profile

The stability of Fmoc-Arg(Pbf)-OH is dependent on the chemical environment, particularly pH.

-

Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group is labile under basic conditions. It is readily cleaved by treatment with a solution of a secondary amine, such as 20% piperidine in dimethylformamide (DMF), a standard step in Fmoc-based SPPS.[4] The Fmoc group is, however, stable under acidic conditions.[4]

-

Pbf Group: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group protects the guanidino side chain of arginine. This group is stable under the basic conditions used for Fmoc group removal but is cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[4][7]

The interplay between these protecting groups allows for the selective deprotection and chain elongation that is fundamental to Fmoc-SPPS.

Caption: Stability and deprotection pathway of Fmoc-Arg(Pbf)-OH.

Solubility

Fmoc-Arg(Pbf)-OH exhibits good solubility in polar organic solvents commonly used in peptide synthesis.

| Solvent | Solubility | References |

| Dimethylformamide (DMF) | Soluble / Sparingly Soluble | [1][4] |

| Dimethyl sulfoxide (DMSO) | Soluble / Slightly Soluble | [1][4] |

| N-Butylpyrrolidinone (NBP) | Soluble | [5][8] |

| Methanol | Slightly Soluble | [1] |

Experimental Protocols

The following are generalized protocols for the quality control and use of Fmoc-Arg(Pbf)-OH. These should be considered as starting points and may require optimization based on specific laboratory conditions and equipment.

Quality Control: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Fmoc-Arg(Pbf)-OH and identifying potential impurities.

Objective: To determine the purity of an Fmoc-Arg(Pbf)-OH sample.

Materials:

-

Fmoc-Arg(Pbf)-OH sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

Analytical HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.6 µm)

Procedure:

-

Sample Preparation: Prepare a stock solution of the Fmoc-Arg(Pbf)-OH sample in a suitable solvent, such as acetonitrile, at a concentration of approximately 0.1-1 mg/mL.[6]

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

HPLC Conditions:

-

Column: C18 reverse-phase

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Gradient: A common gradient for analyzing related compounds is a linear gradient from a lower to a higher percentage of Mobile Phase B over a set time, for example, 10-25% B over a specified duration.[8] A broader gradient, such as 30-95% B over 15 minutes, can be used for initial assessment and impurity profiling.[8]

-

-

Injection and Analysis: Inject a suitable volume of the sample solution (e.g., 1 µL) into the HPLC system.[8]

-

Data Interpretation: Analyze the resulting chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks. Potential impurities to monitor for include Arg(Pbf)-OH, Fmoc-Arg-OH, and byproducts from the synthesis of Fmoc-Arg(Pbf)-OH.[6]

Caption: A generalized workflow for the HPLC analysis of Fmoc-Arg(Pbf)-OH.

Application: Incorporation into a Peptide Sequence via SPPS

Fmoc-Arg(Pbf)-OH is a cornerstone building block in Fmoc-based solid-phase peptide synthesis.

Objective: To couple Fmoc-Arg(Pbf)-OH to a resin-bound peptide chain.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Arg(Pbf)-OH

-

Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and an additive like OxymaPure or 1-Hydroxybenzotriazole (HOBt)

-

Solvent: DMF or N-Butylpyrrolidinone (NBP)

-

Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Activation and Coupling:

-

Dissolve Fmoc-Arg(Pbf)-OH (e.g., 1.75 equivalents relative to the resin loading) and a coupling additive like OxymaPure (e.g., 1.5 equivalents) in the synthesis solvent (DMF or NBP).[5][8]

-

Add this solution to the washed peptide-resin.

-

Initiate the coupling by adding the coupling agent, such as DIC (e.g., 1.8 equivalents).[5][8]

-

Allow the reaction to proceed at a controlled temperature (e.g., 45°C) for a sufficient duration (e.g., 30 minutes to 2 hours), with agitation.[5][8] The use of elevated temperatures can help to improve coupling efficiency, especially with sterically hindered residues or when using more viscous solvents like NBP.[5][8]

-

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

-

Washing: Once the coupling is complete, wash the resin thoroughly with the synthesis solvent to remove excess reagents and byproducts.

-

Chain Elongation: The newly coupled Fmoc-Arg(Pbf)-OH is now ready for the next cycle of deprotection and coupling.

This guide provides a foundational understanding of the key characteristics and handling procedures for Fmoc-Arg(Pbf)-OH. For specific applications, further optimization of protocols is recommended. Always consult the relevant Safety Data Sheet (SDS) before handling this or any other chemical reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2006040037A1 - Solid phase peptide sythesis - Google Patents [patents.google.com]

- 3. Fmoc-Arg(Pbf)-OH, ≥98% (HPLC) 154445-77-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 4. chempep.com [chempep.com]

- 5. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. CN109470799B - Fmoc-Arg (Pbf) -OH purity and impurity localization detection method - Google Patents [patents.google.com]

- 7. Fmoc-Arg(Pbf)-OH = 98.0 HPLC 154445-77-9 [sigmaaldrich.com]

- 8. digital.csic.es [digital.csic.es]

Key features of Fmoc-protected arginine derivatives

An In-depth Technical Guide to Fmoc-Protected Arginine Derivatives for Peptide Synthesis

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, full-length peptides. For arginine (Arg), a highly basic amino acid, effective protection of its guanidinium side chain is critical to prevent undesirable side reactions. The fluorenylmethyloxycarbonyl (Fmoc) group is the standard protection for the α-amino group in modern SPPS, prized for its base-lability. Consequently, a variety of Fmoc-protected arginine derivatives, featuring acid-labile side-chain protecting groups, have been developed. This guide provides a detailed examination of the core features, comparative data, and experimental considerations for these essential reagents, aimed at researchers and professionals in peptide chemistry and drug development.

The primary challenge in synthesizing arginine-containing peptides is the high pKa of the guanidinium group (~12.5), which can interfere with coupling reactions and other aspects of peptide synthesis. To mitigate this, the side chain is protected with a group that is stable throughout the synthesis but can be cleanly removed during the final cleavage step, typically with trifluoroacetic acid (TFA). The choice of this protecting group is critical, as it influences the derivative's solubility, steric hindrance during coupling, and the harshness of the required final cleavage conditions.

Key Side-Chain Protecting Groups for Fmoc-Arginine

The selection of a side-chain protecting group for arginine is a balance between stability during synthesis and ease of removal post-synthesis. Below are the most commonly employed groups, each with distinct characteristics.

-

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Currently the most widely used protecting group for arginine in Fmoc-SPPS. It offers a good balance of stability to the basic conditions used for Fmoc removal (e.g., piperidine) while being readily cleaved by moderate concentrations of TFA, typically in a 2-3 hour timeframe. Its bulkiness can help suppress side reactions like lactam formation.

-

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): An older protecting group that is significantly more acid-stable than Pbf. Complete removal of Mtr requires very harsh acidic conditions, such as 100% TFA for several hours, which can potentially damage sensitive residues in the peptide sequence.

-

Tos (Tosyl or p-toluenesulfonyl): One of the earliest protecting groups used for arginine. It is highly stable to acid and requires very strong cleavage conditions, often liquid hydrogen fluoride (HF), which is highly hazardous and requires specialized equipment. Its use in modern Fmoc-SPPS is now rare.

-

Msc (2-Mesitylenesulfonyl): This group offers lability intermediate between Tos and Mtr. While more easily cleaved than Tos, it still requires stronger acidic conditions than Pbf.

The general trend in the development of these protecting groups has been towards increasing acid lability to allow for milder final cleavage conditions, thereby preserving the integrity of complex and sensitive peptides.

Comparative Data of Fmoc-Arginine Derivatives

The choice of derivative significantly impacts the efficiency and outcome of peptide synthesis. The following tables summarize key quantitative data for the most common Fmoc-Arg derivatives.

| Protecting Group | Molecular Weight ( g/mol ) | Cleavage Conditions | Cleavage Time |

| Pbf | 648.78 | Standard TFA "cocktail"¹ | 2-4 hours |

| Mtr | 582.69 | High concentration TFA (95-100%) | > 4 hours |

| Tos | 526.62 | Liquid HF or high-TFA for extended periods | > 6 hours |

¹ Standard TFA "cocktail" typically consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) to scavenge cationic species.

| Derivative | Coupling Efficiency | Racemization Risk | Key Advantage |

| Fmoc-Arg(Pbf)-OH | High | Low | Mild cleavage conditions, good solubility. |

| Fmoc-Arg(Mtr)-OH | Moderate-High | Low | High stability if required for specific synthetic strategies. |

| Fmoc-Arg(Tos)-OH | Moderate | Low | Very high stability, suitable for syntheses requiring harsh orthogonal conditions. |

Common Side Reactions and Mitigation

A significant side reaction associated with arginine during SPPS is the formation of a δ-lactam. This occurs when the deprotected α-amino group of an N-terminal arginine residue attacks the activated carboxyl group of the same residue during a subsequent coupling step, leading to a truncated peptide. The use of bulky side-chain protecting groups like Pbf can sterically hinder this intramolecular reaction. Additionally, ensuring rapid and efficient coupling of the subsequent amino acid minimizes the time the N-terminal arginine is exposed in its deprotected and activated state.

Experimental Protocols

Protocol 1: Manual Coupling of Fmoc-Arg(Pbf)-OH in SPPS

This protocol outlines a standard manual coupling procedure for incorporating Fmoc-Arg(Pbf)-OH onto a resin-bound peptide chain.

1. Resin Preparation:

- Start with a deprotected (free amine) peptide-resin.

- Perform a Kaiser test to confirm the presence of the free amine. A positive result (blue beads) indicates the resin is ready for coupling.

2. Activation of Fmoc-Arg(Pbf)-OH:

- In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3-5 equivalents over resin capacity) in a suitable solvent like N,N-dimethylformamide (DMF).

- Add a coupling agent, such as HBTU (3-5 eq.), and a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 eq.).

- Allow the activation to proceed for 2-5 minutes at room temperature.

3. Coupling to Resin:

- Drain the solvent from the peptide-resin.

- Add the activated amino acid solution to the resin.

- Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature.

4. Monitoring and Washing:

- After the coupling period, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/clear beads) indicates complete coupling.

- If the test is positive, the coupling reaction may be extended or repeated.

- Once coupling is complete, drain the reaction solution.

- Wash the resin extensively with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

Visualization of Key Processes

The following diagrams illustrate the core concepts and workflows associated with the use of Fmoc-protected arginine derivatives in peptide synthesis.

Caption: Logical diagram of arginine protection strategy in Fmoc-SPPS.

Caption: Experimental workflow for a single coupling cycle in SPPS.

Conclusion

Fmoc-protected arginine derivatives are indispensable tools in peptide synthesis. The evolution from highly stable protecting groups like Tos to the more labile and widely adopted Pbf group has enabled the synthesis of increasingly complex and sensitive peptides under milder conditions. A thorough understanding of the properties, comparative performance, and potential side reactions associated with each derivative is crucial for researchers to optimize synthetic strategies, maximize peptide purity, and achieve successful outcomes in their research and drug development endeavors. The Pbf-protected derivative, Fmoc-Arg(Pbf)-OH, remains the gold standard for most applications due to its excellent balance of stability, high coupling efficiency, and mild deprotection requirements.

An In-Depth Technical Guide to Solid-Phase Peptide Synthesis Using Fmoc Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and key considerations for Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. Fmoc-SPPS is the predominant method for synthesizing peptides for research and pharmaceutical applications due to its mild reaction conditions and suitability for automation.[1][2]

Core Principles of Fmoc-SPPS

Solid-Phase Peptide Synthesis is a method where a peptide chain is assembled sequentially while its C-terminus is covalently anchored to an insoluble polymer support, often referred to as a resin.[3] The process involves repeated cycles of coupling a protected amino acid to the growing peptide chain and then removing the temporary Nα-protecting group to allow the next amino acid to be added.[4]

The Fmoc/tBu (tert-butyl) strategy is founded on an orthogonal protection scheme.[2] The temporary Nα-Fmoc group is labile to weak bases (e.g., piperidine), while the more permanent side-chain protecting groups and the resin linker are labile to strong acids (e.g., trifluoroacetic acid, TFA).[2][5] This orthogonality ensures that the side-chain protecting groups remain intact during the iterative synthesis cycles and are only removed during the final cleavage step.[2]

Key Advantages of Fmoc Chemistry:

-

Mild Deprotection: Avoids the repeated use of strong acid required in Boc chemistry, which can degrade sensitive sequences or modifications.[1]

-

Compatibility: The mild conditions are compatible with a wide range of post-translational modifications like phosphorylation and glycosylation.[1]

-

Automation & Monitoring: The Fmoc group's strong UV absorbance allows for real-time monitoring of the deprotection step, facilitating automation and quality control.[1][]

Materials and Reagents

The success of SPPS is highly dependent on the quality and appropriate selection of resins, linkers, amino acid derivatives, and reagents.

Solid Supports (Resins)

The solid support consists of an insoluble polymer matrix. The choice of resin and its associated linker determines the C-terminal functional group of the final peptide.[4]

| Resin Type | Linker Type | C-Terminal Group | Cleavage Condition | Typical Loading Capacity |

| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic Acid | Strong Acid (TFA) | 0.7 - 1.0 mmol/g |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Carboxylic Acid | Mild Acid (e.g., 1% TFA) | 1.0 - 2.0 mmol/g |

| Rink Amide Resin | Amide Linker | Amide | Strong Acid (TFA) | 0.7 - 1.0 mmol/g |

Data compiled from multiple sources.[2][3][4]

Solvents and Reagents

High-purity reagents are critical to minimize side reactions.

| Reagent/Solvent | Purpose | Typical Grade/Concentration |

| N,N-Dimethylformamide (DMF) | Primary solvent for washing, coupling, and deprotection | Peptide synthesis grade (>99.8%) |

| Dichloromethane (DCM) | Solvent for resin swelling and loading | Anhydrous, ACS grade |

| Piperidine | Fmoc deprotection agent | 20% (v/v) in DMF |

| Coupling Reagents | Activate amino acid carboxyl groups for amide bond formation | See Table 2.3 |

| Trifluoroacetic Acid (TFA) | Final cleavage and side-chain deprotection | Reagent grade (>99%) |

| Scavengers | Trap reactive cations during cleavage | See Table 4.1 |

Coupling Reagents

Coupling reagents (activators) are used to form an active ester of the incoming Fmoc-amino acid, facilitating its reaction with the N-terminal amine of the resin-bound peptide.

| Reagent Class | Examples | Mechanism | Key Features |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Forms an O-acylisourea intermediate, which reacts with an additive like HOBt or Oxyma. | Cost-effective. DIC is preferred over DCC in SPPS as its urea byproduct is soluble.[7] |

| Onium Salts (Aminium/Uronium) | HBTU, HATU, TBTU | Forms an active ester with the amino acid. | Highly efficient, fast reaction times (often <15 min), and low racemization.[4][7] HATU is particularly effective for sterically hindered couplings.[8] |

| Onium Salts (Phosphonium) | PyBOP, PyAOP | Forms an active ester with the amino acid. | Very efficient, similar to aminium salts. |

Data compiled from multiple sources.[7][8]

The Fmoc-SPPS Workflow

The synthesis of a peptide follows a cyclical process of deprotection, washing, and coupling.

Experimental Protocol: Resin Preparation and First Amino Acid Loading

This protocol outlines the initial loading of the first Fmoc-amino acid onto a 2-chlorotrityl chloride (2-CTC) resin, which is advantageous for producing C-terminal free acids under mild cleavage conditions.

-

Resin Swelling: Place the 2-CTC resin (e.g., 1.0 g, 1.5 mmol/g) in a reaction vessel. Wash and swell the resin with DCM for 1 hour.[2][4] Drain the solvent.

-

Amino Acid Solution Preparation: In a separate flask, dissolve the first Fmoc-amino acid (3 equivalents relative to resin loading) and N,N-Diisopropylethylamine (DIPEA) (7.5 equivalents) in dry DCM (approx. 10 mL/g of resin).[2]

-

Loading Reaction: Add the amino acid solution to the swollen resin. Agitate the mixture at room temperature for 30-60 minutes.[2]

-